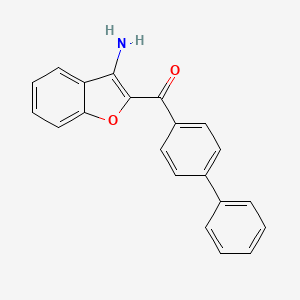
(3-Amino-1-benzofuran-2-YL)((1,1'-biphenyl)-4-YL)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is a complex organic compound that features a benzofuran ring fused with an amino group and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran ring, followed by the introduction of the amino group and the biphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-2-benzoyl-1-benzofuran-7-YL)oxyacetate
- (2-Benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)aminoacetate
- (4-(3-Amino-1-benzofuran-2-YL)carbonyl)phenoxyacetic acid
Uniqueness
(3-Amino-1-benzofuran-2-YL)((1,1’-biphenyl)-4-YL)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with similar compounds.
Properties
CAS No. |
269075-48-1 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C21H15NO2/c22-19-17-8-4-5-9-18(17)24-21(19)20(23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,22H2 |
InChI Key |
SEIYYXJTYZUGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















